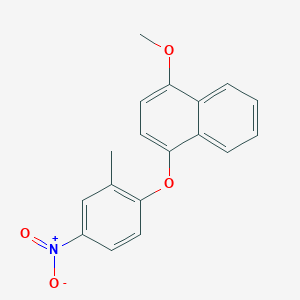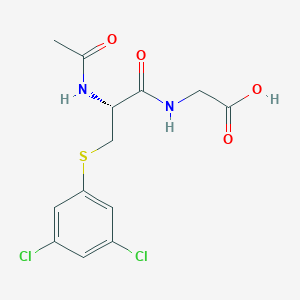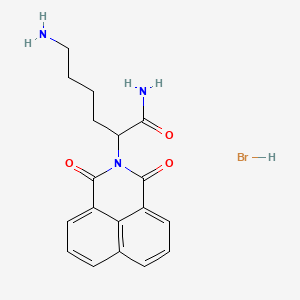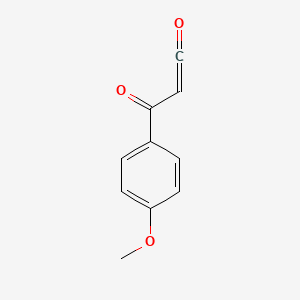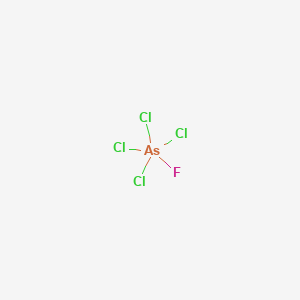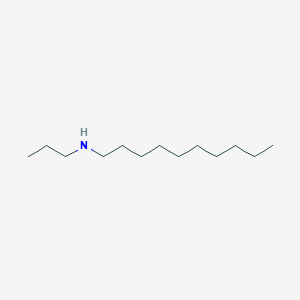
N-propyldecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyldecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound specifically has a propyl group attached to the nitrogen atom of decan-1-amine. This compound is characterized by its basic properties, which are similar to those of ammonia due to the presence of a lone pair of electrons on the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation of Ammonia: One common method for preparing primary amines like N-propyldecan-1-amine is the direct alkylation of ammonia with an alkyl halide.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-propyldecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Amides, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
Chemistry: N-propyldecan-1-amine is used as a building block in organic synthesis. Its nucleophilic properties make it valuable for constructing complex molecules through various functionalization reactions .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules, including receptor ligands and enzyme inhibitors. It is also explored for its potential in developing novel therapeutics .
Industry: This compound is utilized in the production of polymers, catalysts, and other functional materials. Its unique electronic and mechanical properties make it suitable for applications in organic electronics and photovoltaics .
Mechanism of Action
The mechanism by which N-propyldecan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lone pair of electrons on the nitrogen atom allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Decan-1-amine: Similar structure but lacks the propyl group.
Propylamine: Contains a propyl group but lacks the decan chain.
Butylamine: Another primary amine with a shorter carbon chain
Uniqueness: N-propyldecan-1-amine’s uniqueness lies in its specific combination of a long decan chain and a propyl group attached to the nitrogen atom. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
82223-73-2 |
|---|---|
Molecular Formula |
C13H29N |
Molecular Weight |
199.38 g/mol |
IUPAC Name |
N-propyldecan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h14H,3-13H2,1-2H3 |
InChI Key |
LBTAXVIGKZQJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



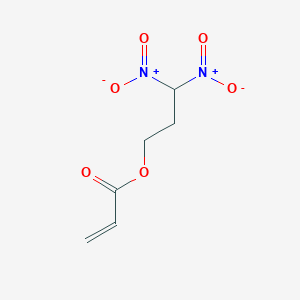
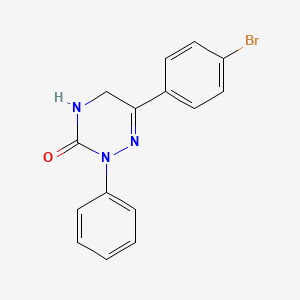
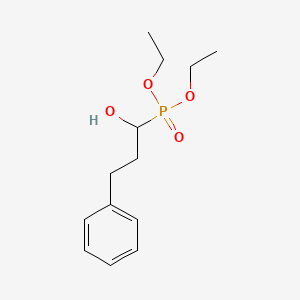


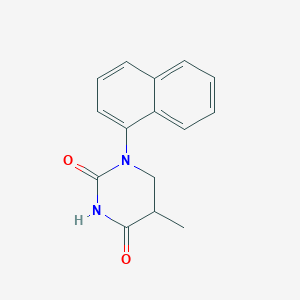
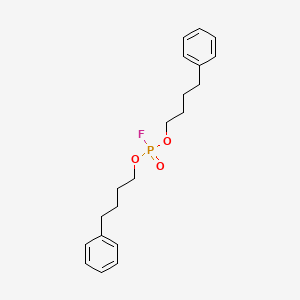
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
